(5-(Hydroxymethyl)-2-methylphenyl)boronic acid

説明

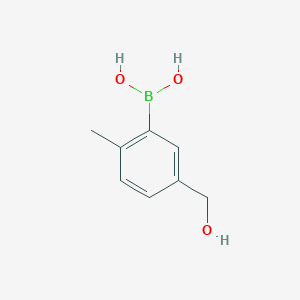

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) is a boronic acid derivative with the molecular formula C₈H₁₁BO₃ and a molecular weight of 165.98 g/mol. It features a hydroxymethyl group at the 5-position and a methyl group at the 2-position of the phenyl ring (Figure 1). This structural configuration enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, a key application in pharmaceutical and materials chemistry. Its physical properties include a density of 1.213 g/cm³, a boiling point of 387.07°C, and a refractive index of 1.557. The compound is commercially available as a building block for synthesizing complex molecules, particularly in drug discovery.

特性

IUPAC Name |

[5-(hydroxymethyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKIRKBSCIMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CO)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668507 | |

| Record name | [5-(Hydroxymethyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631909-12-1 | |

| Record name | [5-(Hydroxymethyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategies

The synthesis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid typically involves:

- Starting from a suitably substituted aryl halide (e.g., 5-bromo-2-methylbenzyl alcohol or related derivatives).

- Introduction of the boronic acid moiety via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

- Protection and deprotection steps may be employed to stabilize sensitive groups during reactions.

- Hydrolysis or oxidation steps to convert boronic esters to boronic acids or to introduce the hydroxymethyl group.

Detailed Synthetic Route Example

One representative method involves the following steps:

Preparation of 5-bromo-2-methylbenzyl alcohol

Starting from 2-methyl-5-bromobenzaldehyde, reduction with sodium borohydride or similar reagents yields the corresponding benzyl alcohol.Suzuki-Miyaura Coupling

The 5-bromo-2-methylbenzyl alcohol undergoes palladium-catalyzed coupling with bis(pinacolato)diboron or boronic acid pinacol ester reagents under basic conditions (e.g., potassium carbonate or potassium acetate) in solvents like 1,4-dioxane or tetrahydrofuran at elevated temperatures (60–80 °C). This step installs the boronic acid pinacol ester group on the aromatic ring.Hydrolysis of Boronic Ester to Boronic Acid

The pinacol ester is hydrolyzed under acidic or aqueous conditions to yield the free boronic acid.

Specific Research Findings and Patent Example

A relevant patent describes a synthetic method for a related compound, 2-methyl formate-5-boronic acid pinacol ester thiazole, which shares synthetic principles with this compound preparation:

- Step 1: Lithiation of 2,5-dibromothiazole using n-butyllithium at low temperature (-100 °C), followed by reaction with methyl chloroformate to yield 2-methyl formate-5-bromothiazole (yield ~67%).

- Step 2: Suzuki coupling of 2-methyl formate-5-bromothiazole with boronic acid pinacol ester in the presence of potassium acetate and palladium catalyst at 60–80 °C, yielding the boronic acid pinacol ester derivative with an 85% yield after purification.

This approach can be adapted to the phenyl system by replacing the thiazole core with the appropriately substituted phenyl ring.

Alternative Lithiation and Functionalization Route

A classical method involves:

- Directed ortho-lithiation of 2-methylbenzyl alcohol derivatives using n-butyllithium in hexane at low temperature, generating an aryllithium intermediate.

- Quenching with trialkyl borates (e.g., trimethyl borate) to form the boronic acid after acidic workup.

- This method requires careful temperature control and moisture exclusion but provides direct access to the boronic acid functional group.

Data Table: Summary of Preparation Methods

*Adapted from thiazole system patent; principles transferable.

Research Findings and Analytical Notes

- Catalyst Selection: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are preferred for Suzuki coupling due to high activity and selectivity.

- Base Choice: Potassium acetate and potassium carbonate are commonly used bases, facilitating smooth transmetalation.

- Solvent: 1,4-dioxane and tetrahydrofuran are favored for their ability to dissolve both organic and inorganic reagents.

- Temperature: Reactions are generally conducted between 60 °C and 80 °C to balance reaction rate and stability.

- Purification: Silica gel chromatography or recrystallization is employed to isolate pure boronic acid products.

- Hydrolysis: Boronic esters are converted to boronic acids by aqueous acidic workup, often using dilute HCl or citric acid solutions.

化学反応の分析

Types of Reactions

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents like sodium borohydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Boronate esters.

Substitution: Alkylated or acylated derivatives.

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid is as a building block in Suzuki-Miyaura coupling reactions. This reaction forms carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The boronic acid group readily participates in these reactions, making it valuable for creating novel aromatic compounds with potential therapeutic effects .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

| Boronic Acid Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd catalyst, K3PO4, 80°C, 24 h |

| 4-Bromophenylboronic acid | 90 | Pd catalyst, K2CO3, 100°C, 12 h |

| 3-Methylphenylboronic acid | 78 | Pd catalyst, NaOH, 60°C, 16 h |

Medicinal Chemistry

Therapeutic Applications

Boronic acids have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of the boronic acid group in bioactive molecules can enhance their selectivity and pharmacokinetic properties .

For instance, this compound can be modified to develop inhibitors targeting proteases or glycoproteins involved in various diseases. These modifications can lead to improved drug candidates with higher efficacy and reduced side effects.

Case Study: Anticancer Activity

A study demonstrated that derivatives of boronic acids exhibit significant anticancer activity by inhibiting proteasome functions. The structural modifications involving this compound led to compounds that showed promise in treating multiple myeloma and other malignancies .

Biological Studies

Probes for Biological Interactions

The unique chemical properties of this compound allow it to be utilized as a probe for studying biological processes. Its ability to interact reversibly with diols makes it suitable for investigating enzyme activities and metabolic pathways.

Researchers can design specific probes based on this compound to monitor enzyme interactions and gain insights into regulatory mechanisms within cellular processes.

Table 2: Summary of Biological Applications

| Application Type | Description | Example Usage |

|---|---|---|

| Enzyme Probes | Investigate enzyme activity through binding | Probes for glycosidases or proteases |

| Drug Development | Modifying bioactive compounds for better efficacy | Anticancer agents targeting proteasome |

| Sensor Development | Detection of biomolecules using boronate switch | Sensors for glucose monitoring |

作用機序

The mechanism of action of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The compound can also interact with cellular proteins and nucleic acids, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

Boronic acids are widely used in organic synthesis and biomolecular sensing. Below is a comparative analysis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid with structurally related analogs:

Key Findings

Substituent Position and Reactivity: The 5-hydroxymethyl group in this compound enhances its solubility in polar solvents compared to non-hydroxylated analogs like 2-methylphenylboronic acid. This property is critical for aqueous-phase reactions, such as saccharide sensing via boronate ester formation. In contrast, (3-(Hydroxymethyl)phenyl)boronic acid (3-hydroxymethyl substitution) exhibits superior yields (>90%) in Suzuki-Miyaura couplings due to steric and electronic effects favoring Pd-catalyzed cross-couplings.

Biological Activity: Boronic acids with aromatic substitutions (e.g., combretastatin analogs) show potent tubulin inhibition (IC₅₀ = 21–22 μM) and apoptosis induction, whereas aliphatic analogs (e.g., compound 2 in Contreras-Martel et al.) lack comparable activity. The hydroxymethyl group in this compound may enable dual functionality: boronic acid-mediated covalent binding and hydrogen bonding, which is absent in non-hydroxylated derivatives like 2-methylphenylboronic acid.

Synthetic Utility: Methyl-substituted boronic acids (e.g., 2-methylphenyl and 4-methylphenyl) are commonly used to synthesize picolinic acid derivatives with >95% purity.

Contradictions and Limitations

- Chirality Effects: While pyrrolidine boronic acids show chirality-dependent binding modes in immunoproteasome inhibition, this compound lacks reported stereochemical data, limiting insights into enantioselective applications.

生物活性

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is an organoboron compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxymethyl group and a boronic acid functional group attached to a phenyl ring, which enhances its solubility and reactivity towards diols. Its molecular formula is CHB\O, with a molecular weight of approximately 165.98 g/mol. The unique substitution pattern on the phenyl ring influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols present in biomolecules, such as enzymes and proteins. This interaction can modulate the activity of these biomolecules, making it a valuable candidate in drug design, particularly for targeting proteases or glycoproteins involved in various metabolic pathways .

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They can inhibit the proteasome's activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy against multiple myeloma and other malignancies by disrupting protein degradation pathways .

2. Antibacterial and Antiviral Properties

Boronic acids have been explored for their antibacterial and antiviral activities. The ability of this compound to interact with specific enzymes could potentially inhibit bacterial growth or viral replication. This is particularly relevant in the context of developing new antimicrobial agents .

3. Enzyme Inhibition

Studies have demonstrated that this compound can act as an enzyme inhibitor by binding to active sites containing diols. This property is crucial for designing probes to study enzyme functions or for therapeutic interventions targeting specific metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of various boronic acid derivatives on cancer cell lines, revealing that certain modifications to the boronic acid structure enhanced cytotoxicity against breast cancer cells. The compound this compound was noted for its selective toxicity toward cancer cells while sparing normal cells .

Case Study 2: Enzyme Interaction

In another study, researchers modified this compound to create a probe that specifically binds to a protease involved in cancer metastasis. This probe facilitated the monitoring of protease activity in live cells, demonstrating the compound's utility in biological research .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (5-(Hydroxymethyl)-2-methylphenyl)boronic acid derivatives?

- Methodology : Utilize Suzuki-Miyaura coupling, a cross-coupling reaction between boronic acids and aryl halides. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

- Base: Na₂CO₃ or K₂CO₃ (2–3 equiv) in aqueous/organic biphasic systems (e.g., DME/H₂O) .

- Temperature: 80–100°C under inert atmosphere.

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers confirm the purity and structural integrity of this boronic acid?

- Analytical Workflow :

- NMR : Compare ¹H/¹³C NMR spectra with reference data (e.g., PubChem or synthesized standards). Key signals: B-OH protons (δ 6–8 ppm) and hydroxymethyl group (δ 3–4 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time should match standards.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and isotopic pattern consistent with boron-containing compounds .

Q. What are the common solubility challenges, and how can they be mitigated?

- Solubility Profile : Poor solubility in non-polar solvents; moderate in DMSO, DMF, or THF.

- Strategies :

- Use co-solvents (e.g., DMSO:H₂O mixtures) for biological assays.

- Derivatize with protecting groups (e.g., pinacol ester) to enhance solubility in organic phases .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The hydroxymethyl group acts as an electron-donating substituent, enhancing the boronic acid’s nucleophilicity. This accelerates transmetallation in Suzuki reactions but may require protection (e.g., silylation) to prevent side reactions .

- Data Contradiction : In some cases, steric hindrance from the hydroxymethyl group reduces coupling efficiency. Compare yields with/without protecting groups to optimize protocols.

Q. What is the role of this boronic acid in tubulin polymerization inhibition?

- Biological Application : Structural analogs (e.g., combretastatin derivatives) replace hydroxyl groups with boronic acid to enhance binding to tubulin’s colchicine site.

- Experimental Design :

- Assay : Measure tubulin polymerization kinetics using fluorescence (e.g., DAPI) or turbidity. IC₅₀ values for related compounds range from 21–22 μM .

- Cell-Based Validation : Test apoptosis induction in Jurkat cells via FACScan analysis after 8-hour exposure (IC₅₀ ~10⁻⁸ M) .

Q. Can this compound be integrated into fluorescent biosensors for glucose detection?

- Sensing Mechanism : Boronic acids reversibly bind diols (e.g., glucose) via ester formation.

- Methodology :

- Synthesize carbon dots functionalized with the boronic acid (hydrothermal carbonization, 180°C, 12 hours).

- Monitor fluorescence quenching upon glucose addition (linear range: 9–900 μM; LOD = 3 μM) .

- Troubleshooting : Address interference by optimizing surface passivation or using selectivity enhancers (e.g., polyethylene glycol).

Data Contradiction & Optimization

Q. Why do some studies report conflicting IC₅₀ values for similar boronic acid derivatives?

- Key Variables :

- Cell line variability (e.g., B-16 vs. 1-87 cells show IC₅₀ differences of 0.48–2.1 μM) .

- Assay conditions (e.g., serum-free vs. serum-containing media alter compound bioavailability).

Q. How does the hydroxymethyl group affect metabolic stability in in vivo models?

- Metabolic Pathways :

- Phase I: Hydroxymethyl oxidation to carboxylic acid (CYP450-mediated).

- Phase II: Glucuronidation of the boronic acid moiety.

Safety & Handling

Q. What are the critical safety precautions for handling this compound?

- Hazards : Irritant (skin/eyes); avoid inhalation.

- Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。